molecular formula C17H14N4O3S B2638770 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2638770
M. Wt: 354.4 g/mol
InChI Key: GSHLQNUTQGMETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a chemical compound of significant interest in medicinal chemistry research, incorporating two prominent heterocyclic systems: the 1,3,4-oxadiazole and the benzothiazole. These scaffolds are extensively documented in scientific literature for their diverse biological activities. Specifically, 1,3,4-oxadiazole derivatives are recognized as bioisosteres for amide and ester functional groups, which can enhance metabolic stability and influence the pharmacokinetic properties of lead compounds . Molecules containing the 1,3,4-oxadiazole core have been investigated for a range of therapeutic applications, including as potential anticancer agents by targeting mechanisms such as apoptosis induction and matrix metalloproteinase (MMP-9) inhibition , and as neuroprotective agents in models of Alzheimer's disease . Concurrently, the benzothiazole nucleus is another privileged structure in drug discovery. Research into benzothiazole derivatives, particularly those with specific amine substitutions, has revealed their potential in various pharmacological contexts. The integration of these two pharmacophores into a single molecule, as seen in this compound, is a common strategy in rational drug design to develop novel chemical entities for hit-to-lead optimization. This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on related structures.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-10-7-8-12-14(9-10)25-17(18-12)19-16-21-20-15(24-16)11-5-3-4-6-13(11)23-2/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHLQNUTQGMETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel synthetic derivative that incorporates both oxadiazole and benzothiazole moieties. These structural features are associated with a variety of biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of 358.43 g/mol. The structure features an oxadiazole ring linked to a methoxyphenyl group and a benzothiazole amine, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and benzothiazole scaffolds. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against multiple cancer cell lines. In vitro studies demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and lung cancer cell lines (A549) .
Cell LineIC50 (µM)
MCF-70.65
A5492.41
U-937 (macrophage)0.57
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest . Flow cytometry analysis revealed that treatment with the compound resulted in increased sub-G1 population indicative of apoptosis .

Antimicrobial Activity

The compound has also shown promising antibacterial properties:

  • Antibacterial Assays : In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as cefadroxil at specific concentrations .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Study 1: Anticancer Activity Evaluation

A study conducted by Kumbhare et al. evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound. The results indicated that the compound exhibited a GI50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights into Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against biofilm-forming bacteria. The results demonstrated that the compound effectively inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition .

Scientific Research Applications

Anticancer Potential

Numerous studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds similar to 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)0.11
This compoundA549 (lung cancer)0.20
6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-aminesU937 (leukemia)<0.05

These findings suggest that the compound has a potent ability to induce apoptosis in cancer cells and may serve as a lead compound for developing new anticancer therapies.

Synthesis and Characterization

The synthesis of 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amines typically involves multi-step reactions starting from readily available precursors. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the reaction progress and purity of the final product.

Case Study 1: Anticancer Activity Assessment

A study conducted by Mironov et al. synthesized several oxadiazole derivatives and tested their activity against various cancer cell lines. The results showed that certain derivatives exhibited greater cytotoxicity than established chemotherapeutic agents like doxorubicin . This highlights the potential of oxadiazole-containing compounds in drug discovery.

Case Study 2: Structure Activity Relationship (SAR) Studies

Kumar et al. explored the structure activity relationships of oxadiazole-fused benzothiazole derivatives. Their findings indicated that the introduction of electron-donating groups significantly enhanced biological activity against cancer cell lines . This emphasizes the importance of chemical modifications in optimizing drug efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

The position and nature of substituents on the oxadiazole ring critically influence biological activity:

  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : This analog () replaces the benzothiazole with a chlorophenyl group. It exhibited antiproliferative activity (mean growth percent: 45.20) against NCI cancer cell lines, suggesting that electron-withdrawing groups like chlorine enhance cytotoxicity. In contrast, the target compound’s benzothiazole and methoxy groups may improve solubility and target selectivity .
  • N-(1,3,4,6-Tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine (6e): With a 3-methoxyphenyl substituent (), this compound showed moderate AChE inhibition.
Table 1: Substituent Effects on Oxadiazole-Based Compounds
Compound Substituent on Oxadiazole Biological Activity Key Difference vs. Target Compound
Target Compound 2-Methoxyphenyl Not reported (structural focus) Benzothiazole core
4b () 4-Chlorophenyl Antiproliferative (GP: 45.20) Chlorine substituent; no benzothiazole
6e () 3-Methoxyphenyl AChE inhibition Glucopyranosyl group; 3-methoxy position
5f () 4-Methoxyphenyl Anticancer (HOP-92 selectivity) Pyridin-2-amine linkage

Role of the Benzothiazole Moiety

The benzothiazole ring is a hallmark of bioactive compounds:

  • BT16 (): A benzothiazole derivative with chloro and nitro groups demonstrated antiproliferative activity (FABMS: m/z 466).
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () : This triazole-benzothiazole hybrid highlights the versatility of benzothiazoles in drug design. The target compound’s oxadiazole linkage may offer improved metabolic stability compared to triazoles .

Comparison with Benzoxazole and Other Heterocycles

  • 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine () : Replacing benzothiazole with benzoxazole alters electronic properties (oxygen vs. sulfur). Benzoxazoles often exhibit lower lipophilicity, which may affect membrane permeability .
  • N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) (): This compound showed selectivity for non-small cell lung cancer (HOP-92). The target compound’s lack of a pyridine linker may shift its selectivity profile .

Physicochemical and Spectral Properties

  • Melting Points : Derivatives in had melting points between 121–182°C, influenced by substituent bulk. The target compound’s methoxy groups may lower its melting point compared to halogenated analogs, enhancing solubility .
  • Spectroscopic Data : The target compound’s 1H NMR would show distinct aromatic peaks for the 2-methoxyphenyl (δ ~6.8–7.5 ppm) and benzothiazole (δ ~7.5–8.2 ppm) groups, comparable to BT16 () .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for successful cyclization?

The synthesis typically involves cyclization of intermediate hydrazides or thiosemicarbazides. For example, 1,3,4-oxadiazole formation can be achieved using phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours) followed by neutralization with ammonia (pH 8–9) to precipitate the product . Key steps include:

  • Condensation of 2-methoxybenzoic acid derivatives with thiosemicarbazide.
  • Cyclization using POCl₃ as a dehydrating agent.
  • Purification via recrystallization from DMSO/water or methanol .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsReference
CyclizationPOCl₃, 90°C, 3h
NeutralizationNH₃ (pH 8–9)
PurificationRecrystallization (DMSO/water)

Advanced Synthesis

Q. How can reaction parameters like solvent polarity and temperature optimize oxadiazole ring formation?

Solvent choice (e.g., pyridine for acylation vs. acetone for triazine coupling ) significantly impacts yield. Higher temperatures (reflux) accelerate cyclization but may increase side reactions. Catalysts like NaOH (4% w/v) improve nucleophilic substitution efficiency in heterocyclic coupling .

Basic Characterization

Q. What spectroscopic techniques confirm the molecular structure, and what key peaks are observed?

  • IR Spectroscopy : Peaks at 1621 cm⁻¹ (C=N), 693 cm⁻¹ (C-Cl), and 3550 cm⁻¹ (N-H) .
  • ¹H NMR : Aromatic protons (δ 6.46–8.2 ppm) and NH signals (δ 4.21 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 466 (FABMS) .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic PeaksReference
IR1621, 693, 3550 cm⁻¹
¹H NMRδ 4.21 (NH), 6.46–8.2 (Aryl-H)

Advanced Characterization

Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?

Single-crystal studies reveal planar oxadiazole and benzothiazole rings with dihedral angles <5°, facilitating π-π stacking. Intermolecular N–H···N hydrogen bonds (2.89 Å) stabilize dimer formation . Non-classical C–H···O/F interactions further enhance crystal packing .

Basic Bioactivity

Q. What in vitro assays evaluate antimicrobial activity, and what controls are used?

  • Agar Dilution : MIC determination against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Broth Microdilution : IC₅₀ calculations for fungal strains (e.g., C. albicans) .

Advanced Bioactivity

Q. What mechanistic insights support antitumor activity in related benzothiazoles?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., methoxy) enhance DNA intercalation. Enzyme inhibition assays (e.g., PFOR enzyme in anaerobic organisms ) and apoptosis induction (caspase-3 activation ) are key mechanistic foci.

Data Contradiction

Q. How should discrepancies between computational and experimental reactivity be resolved?

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction rates .
  • Kinetic Studies : Vary substituents (e.g., methoxy vs. nitro groups) to validate electron density effects .

Purity Optimization

Q. What chromatographic techniques improve purity, and how does solvent polarity affect separation?

  • Column Chromatography : Silica gel with DCM/MeOH (95:5) achieves >95% purity .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve polar by-products .

Stability

Q. What storage conditions prevent degradation, and how is stability monitored?

  • Storage : Argon atmosphere, -20°C, desiccated.
  • Monitoring : Periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Mechanistic Studies

Q. How can isotope labeling clarify oxadiazole formation mechanisms?

  • ¹⁸O-Labeling : Track oxygen incorporation during cyclization to distinguish between POCl₃-mediated vs. thermal dehydration pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.